molecular formula C19H16FNO4 B5775146 N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide

N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide

Cat. No.: B5775146
M. Wt: 341.3 g/mol
InChI Key: QCRTWBQSAPBLAM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, a 3,4-dimethoxyphenyl group, and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan ring with an amine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Substitution with 3,4-Dimethoxyphenyl and 4-Fluorophenyl Groups: The final step involves the substitution of the furan ring with the 3,4-dimethoxyphenyl and 4-fluorophenyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan carboxamides.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-5-phenylfuran-2-carboxamide: Lacks the fluorine substituent on the phenyl ring.

    N-(3,4-dimethoxyphenyl)-5-(4-chlorophenyl)furan-2-carboxamide: Contains a chlorine substituent instead of fluorine.

    N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)furan-2-carboxamide: Contains a methyl substituent on the phenyl ring.

Uniqueness

N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide is unique due to the presence of the 4-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-23-16-8-7-14(11-18(16)24-2)21-19(22)17-10-9-15(25-17)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRTWBQSAPBLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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